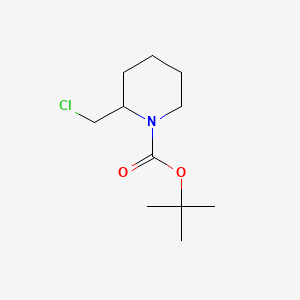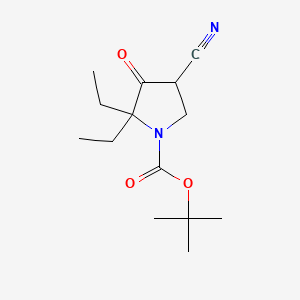
Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate, also known as tert-butyl cyanoacetate, is a chemical compound commonly used in scientific research. It is a white crystalline powder with a molecular formula of C13H21NO3 and a molecular weight of 239.31 g/mol. This compound is widely used in the synthesis of various organic compounds due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate cyanoacetate involves its ability to act as a nucleophile in various chemical reactions. It can undergo nucleophilic addition reactions with various electrophiles, such as carbonyl compounds and alkyl halides. This property makes it an essential building block in the synthesis of various organic compounds.
Biochemical and Physiological Effects
Tert-butyl cyanoacetate does not have any known biochemical or physiological effects. It is a stable compound that does not react with biological molecules in the body. Therefore, it is safe to handle and use in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate cyanoacetate in lab experiments include its availability, stability, and unique chemical properties. It is a readily available compound that can be synthesized in large quantities. It is also stable and does not react with biological molecules, making it safe to handle. Its unique chemical properties make it an essential building block in the synthesis of various organic compounds.
The limitations of using Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate cyanoacetate in lab experiments include its toxicity and potential for environmental harm. It is a toxic compound that can cause harm if ingested or inhaled. It also has the potential to harm the environment if not properly handled and disposed of.
Orientations Futures
There are several future directions for the use of Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate cyanoacetate in scientific research. One potential direction is the development of new synthetic routes for the production of various organic compounds using Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate cyanoacetate as a building block. Another potential direction is the use of Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate cyanoacetate in the synthesis of new pharmaceuticals and agrochemicals. Additionally, the development of new methods for the safe handling and disposal of Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate cyanoacetate is an important future direction for the field of organic chemistry.
Méthodes De Synthèse
The synthesis of Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate cyanoacetate involves the reaction of Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate acetoacetate with cyanide ion in the presence of a base. The reaction produces Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate cyanoacetate and water as by-products. The yield of the reaction can be improved by using a suitable solvent and optimizing the reaction conditions.
Applications De Recherche Scientifique
Tert-butyl cyanoacetate is widely used in scientific research as a building block in the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique chemical properties make it an essential compound in the field of organic chemistry.
Propriétés
IUPAC Name |
tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-6-14(7-2)11(17)10(8-15)9-16(14)12(18)19-13(3,4)5/h10H,6-7,9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFCPMKSGTUNLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)C(CN1C(=O)OC(C)(C)C)C#N)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-cyano-2,2-diethyl-3-oxopyrrolidine-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

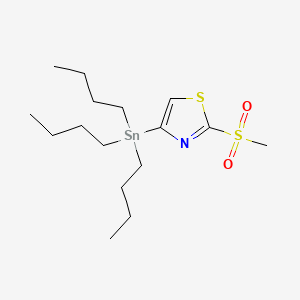
![6-Benzyl-6,7-dihydro-2H-pyrrolo[3,4-c]pyridazin-3(5H)-one](/img/structure/B596541.png)
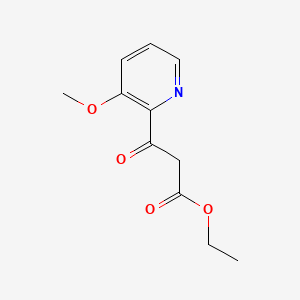
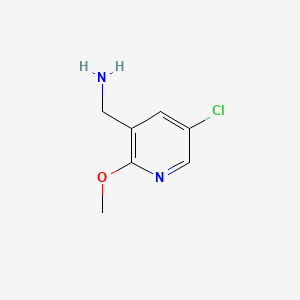
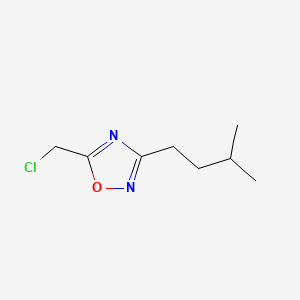
![6-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2(1H)-one](/img/structure/B596547.png)
![7-Bromo-3-chlorobenzo[d]isoxazole](/img/structure/B596548.png)



![2-[2-(Cyclopropylmethoxy)-4,5-difluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B596555.png)
